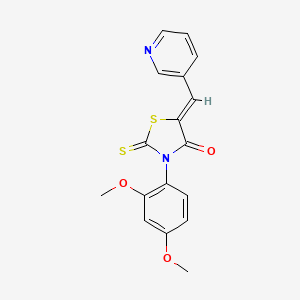

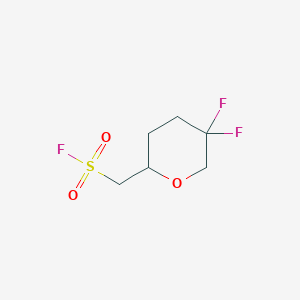

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

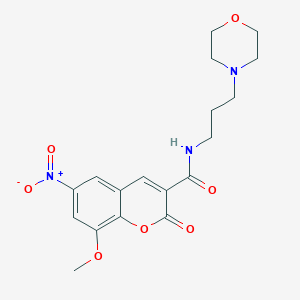

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as CPQT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPQT belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization Techniques

Cyclopropane Functionalization : The efficient arylation of cyclopropanes using a picolinamide auxiliary in a Pd-catalyzed reaction has been described, providing a practical approach to cis-substituted cyclopropylpicolinamides. This process can be facilitated by either silver additives or catalytic pivalic acid, highlighting a versatile methodology for cyclopropane functionalization (Roman & Charette, 2013).

Tetrahydroisoquinoline Synthesis : The lithiation of N'-(2-methylbenzyl)-N,N-dimethylurea and N-(2-methylbenzyl)pivalamide followed by reaction with various electrophiles has been utilized to synthesize tetrahydroisoquinolines. This process demonstrates the reactivity of the nitrogen and the methyl group at position 2, leading to high yields of side-chain substituted derivatives (Smith, El‐Hiti, & Hegazy, 2010).

Isoquinoline Alkylation : A study on the nucleophilic reactivity in tetrahydroisoquinoline demonstrated the potential for alkylation at the 1-position through the lithiation of N-pivaloyl-derivatives. This process allows for the synthesis of 1-substituted tetrahydroisoquinolines, showcasing the versatility of isoquinoline derivatives in synthetic chemistry (Seebach et al., 1983).

Medicinal Chemistry Applications

Histone Deacetylase Inhibitors : The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors represents a significant advancement in targeting cancer cells. One such compound demonstrated marked anti-HDAC activity and was found to be more effective than SAHA (Vorinostat) in suppressing the growth of PC-3 prostate cancer cells (Liu et al., 2015).

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)17(22)19-14-8-9-15-13(11-14)5-4-10-20(15)16(21)12-6-7-12/h8-9,11-12H,4-7,10H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSWKIJYDCPHIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2403748.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)

![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)